molecular formula C7H11N3O2 B2610030 3-(tert-butyl)-4-nitro-1H-pyrazole CAS No. 38858-95-6

3-(tert-butyl)-4-nitro-1H-pyrazole

Cat. No.: B2610030
CAS No.: 38858-95-6
M. Wt: 169.184
InChI Key: ZGZXLSKQZBZQOF-UHFFFAOYSA-N
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Description

Contextualization of Substituted Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic aromatic compound containing two adjacent nitrogen atoms, serves as a foundational scaffold in a vast array of chemical research endeavors. nih.govmdpi.comproquest.com The versatility of the pyrazole ring, which can be readily substituted at various positions, has established it as a "privileged structure" in medicinal chemistry and materials science. nih.govresearchgate.netnih.gov This designation stems from the ability of the pyrazole core to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities. ijcrcps.comglobalresearchonline.netorientjchem.org

In contemporary chemical research, substituted pyrazoles are investigated for their potential applications as anti-inflammatory, antimicrobial, anticancer, and antiviral agents. mdpi.comnih.gov The functionalization of the pyrazole ring allows for the fine-tuning of its electronic and steric properties, which in turn influences its biological activity and physical characteristics. nih.gov Researchers have developed numerous synthetic methodologies to access a diverse library of pyrazole derivatives, including multi-component reactions, cycloaddition reactions, and transition-metal-catalyzed cross-couplings. mdpi.comnih.gov Beyond pharmaceuticals, pyrazole derivatives are also explored for their use in agrochemicals, dyes, and as fluorescent probes. ijcrcps.comglobalresearchonline.net The inherent structural features of pyrazoles, such as their ability to engage in hydrogen bonding and their aromatic nature, make them ideal building blocks for the construction of complex molecular architectures and functional materials. mdpi.com

Rationale for Investigating the 3-(tert-butyl)-4-nitro-1H-pyrazole Scaffold in Advanced Chemical Synthesis and Theory

The specific scaffold of this compound presents a unique combination of substituents that makes it a compelling target for investigation in advanced chemical synthesis and theoretical studies. The rationale for its study is multifaceted, stemming from the interplay of its structural and electronic features.

The tert-butyl group at the 3-position introduces significant steric bulk. This sterically demanding group can direct the regioselectivity of subsequent reactions, providing a powerful tool for controlling the outcome of synthetic transformations. researchgate.netmdpi.com Its presence can also influence the conformational preferences of the molecule and its derivatives, which is a critical aspect in the design of molecules with specific three-dimensional shapes for biological or material applications.

The nitro group at the 4-position is a strong electron-withdrawing group. This functional group profoundly influences the electronic properties of the pyrazole ring, making the C-H bond at the 5-position more acidic and the ring itself more susceptible to nucleophilic attack. nih.govresearchgate.net The electron-deficient nature of the nitro-substituted pyrazole ring is a key feature in its potential application as an energetic material and as a building block for other functionalized heterocycles. mdpi.comnih.gov The presence of the nitro group is also crucial for certain biological activities and can enhance the binding affinity of the molecule to specific targets. nih.gov

The combination of a bulky tert-butyl group and an electron-withdrawing nitro group on the same pyrazole core creates a molecule with distinct reactivity and properties. This unique substitution pattern makes this compound an excellent model system for studying the effects of steric and electronic factors on the reactivity and stability of heterocyclic compounds. nih.govnih.gov Theoretical and computational studies on this scaffold can provide valuable insights into reaction mechanisms, electronic structure, and the prediction of properties for novel, related compounds. nih.govnih.govcambridge.org

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₁N₃O₂
Molecular Weight169.18 g/mol
AppearanceSolid
Melting PointData not readily available
Boiling PointData not readily available
DensityData not readily available

Scope and Research Objectives for this compound Studies

The investigation of this compound encompasses a range of research objectives aimed at fully characterizing its chemical behavior and exploring its potential applications.

Synthetic and Methodological Objectives:

To develop efficient and scalable synthetic routes for the preparation of this compound. researchgate.net

To explore the reactivity of the pyrazole ring and its substituents, including the functionalization of the N-H, C-H, and nitro groups. mdpi.com

To utilize this compound as a versatile building block for the synthesis of more complex heterocyclic systems and novel organic materials. researchgate.net

Theoretical and Mechanistic Objectives:

To perform computational studies, such as Density Functional Theory (DFT) calculations, to understand the electronic structure, molecular orbitals, and electrostatic potential of the molecule. nih.govnih.gov

To investigate the tautomeric equilibrium of the pyrazole ring and how it is influenced by the substituents and the surrounding environment. mdpi.com

To elucidate the mechanisms of reactions involving this compound, providing a deeper understanding of its chemical transformations. nih.gov

Application-Oriented Objectives:

To investigate the potential of this compound and its derivatives as energetic materials, leveraging the high nitrogen content and the presence of the nitro group. researchgate.netmdpi.comnih.gov

To screen for potential biological activities of newly synthesized derivatives, building upon the known pharmacological importance of the pyrazole scaffold. nih.govresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-tert-butyl-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2/c1-7(2,3)6-5(10(11)12)4-8-9-6/h4H,1-3H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGZXLSKQZBZQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Mechanistic Investigations of 3 Tert Butyl 4 Nitro 1h Pyrazole

Advanced Strategies for the De Novo Synthesis of the 3-(tert-butyl)-4-nitro-1H-pyrazole Core

The de novo synthesis of the this compound core hinges on the precise and controlled formation of the pyrazole (B372694) ring with the bulky tert-butyl group at the C3 position and the electron-withdrawing nitro group at the C4 position. Methodologies to achieve this include classical cyclocondensation reactions and modern cycloaddition strategies, each offering a unique approach to assembling the heterocyclic framework. nih.govacs.orgresearchgate.netnih.gov

Regioselective Annulation Approaches to this compound

Regioselective annulation is critical for unambiguously synthesizing the desired isomer. The choice of starting materials and reaction conditions dictates the final placement of the tert-butyl and nitro substituents on the pyrazole ring.

The most classical and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. nih.gov To generate this compound via this route, the key precursor required would be a nitro-substituted 1,3-dicarbonyl compound, such as 4,4-dimethyl-2-nitro-1,3-pentanedione .

The general reaction mechanism involves the initial reaction of hydrazine with one of the carbonyl groups to form a hydrazone intermediate. Subsequent intramolecular condensation and dehydration lead to the formation of the aromatic pyrazole ring. The regioselectivity is governed by the differential reactivity of the two carbonyl groups in the dicarbonyl substrate.

A closely related synthesis that highlights this principle is the formation of 5-amino-3-tert-butyl-1-(3-nitrophenyl)-1H-pyrazole from the reaction of 3-nitrophenylhydrazine and 4,4-dimethyl-3-oxopentanenitrile . nih.govresearchgate.net In this case, the β-ketonitrile serves as the 1,3-dicarbonyl equivalent.

Table 1: Example of Pyrazole Synthesis via Cyclocondensation

Hydrazine Derivative Carbonyl System Product Yield Reference

This reaction is typically carried out by heating the reactants in a suitable solvent, sometimes with acid catalysis to facilitate the condensation and dehydration steps. nih.gov

The [3+2] dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings. wikipedia.org In the context of pyrazole synthesis, this often involves the reaction of a nitrile imine (the 1,3-dipole) with an alkene or alkyne (the dipolarophile). youtube.com To introduce the 4-nitro substituent, a nitro-substituted dipolarophile, such as a nitroolefin , is an ideal reaction partner. rsc.orgorganic-chemistry.org

A plausible pathway to this compound involves the in situ generation of a nitrile imine from a pivalaldehyde hydrazone derivative (e.g., N-aryl-pivalaldehyde hydrazonoyl halide). This nitrile imine would then react with a simple nitroalkene like nitroethene . The reaction proceeds through a concerted mechanism, and the regioselectivity is controlled by the frontier molecular orbitals (FMO) of the dipole and the dipolarophile. nih.govresearchgate.net The reaction between N-arylhydrazones and nitroolefins has been shown to produce 1,3,5-trisubstituted and 1,3,4,5-tetrasubstituted pyrazoles with high regioselectivity. organic-chemistry.org

A related study detailed the reaction of nitrylimines with (E)-3,3,3-trichloro-1-nitroprop-1-ene , which, after cycloaddition and subsequent elimination of chloroform, yielded nitropyrazoles. nih.gov This demonstrates the utility of nitro-substituted alkenes in directing the synthesis towards nitropyrazoles.

Table 2: Representative [3+2] Cycloaddition for Pyrazole Synthesis

Dipole Precursor Dipolarophile Conditions Product Type Reference
N-Arylhydrazones Nitroolefins Thermal or Acid-assisted (TFE/TFA) 1,3,5-Tri- or 1,3,4,5-Tetrasubstituted Pyrazoles organic-chemistry.org

Multi-Component Reaction Pathways Towards this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for this compound is not explicitly documented, established MCRs for pyrazoles could be adapted. For instance, a copper-catalyzed three-component coupling of aldehydes, alkynes, and p-toluenesulfonylhydrazide is a known route to 3,5-disubstituted 1H-pyrazoles. researchgate.net Adapting this to the target molecule would require a nitro-containing alkyne or aldehyde and a tert-butyl-containing counterpart.

Another MCR approach involves the reaction of boronic acids, di-tert-butyldiazocarboxylate, and 1,3-dicarbonyl compounds. nih.gov A hypothetical MCR for the target compound could involve the reaction of pivalaldehyde, a nitro-containing active methylene (B1212753) compound, and a hydrazine source under conditions that promote sequential condensation and cyclization.

Catalytic Methodologies in the Synthesis of this compound (e.g., Transition-Metal Catalyzed, Photoredox)

Catalysis can play a crucial role in enhancing the efficiency and selectivity of pyrazole synthesis. nih.gov Transition-metal catalysts, particularly copper and palladium, are frequently used. Copper(II) salts have been shown to catalyze the oxidation of catechol to o-quinone using pyrazole-based ligands, indicating the compatibility of pyrazole systems with copper catalysis. mdpi.com Copper catalysis is also employed in three-component syntheses of pyrazoles. researchgate.net

For the synthesis of this compound, a transition-metal catalyst could be employed in a [3+2] cycloaddition reaction to improve reaction rates and control regioselectivity. rsc.org While photoredox catalysis is a burgeoning field for C-H functionalization and ring formation, its specific application to the de novo synthesis of this particular pyrazole has not been extensively reported. However, its potential to generate radical intermediates could open new, currently unexplored synthetic routes.

Post-Synthetic Functionalization and Derivatization of this compound

Once the this compound core is synthesized, it can serve as a scaffold for further chemical modifications. The presence of the reactive N-H proton, the electron-withdrawing nitro group, and the C-H bond at the C5 position provides multiple handles for derivatization. researchgate.net

Potential functionalization reactions include:

N-Substitution : The acidic proton on the pyrazole nitrogen (N1) can be readily removed by a base and the resulting pyrazolide anion can be alkylated, acylated, or arylated to introduce a wide variety of substituents at this position.

Reduction of the Nitro Group : The nitro group at the C4 position is susceptible to reduction under various conditions (e.g., catalytic hydrogenation with Pd/C, or using metals like SnCl2 or Fe in acid). This would yield 3-(tert-butyl)-1H-pyrazol-4-amine , a versatile intermediate. The resulting amino group can be acylated, diazotized for further transformations, or used in reductive amination protocols. mdpi.com

C5-Functionalization : While the pyrazole ring is electron-deficient due to the nitro group, electrophilic substitution at the C5 position might be possible under forcing conditions. A more viable strategy would be deprotonation with a strong base (lithiating agent) followed by quenching with an electrophile. This approach has been used for the regioselective iodination of other pyrazoles, which can then undergo transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) to install new carbon-carbon or carbon-heteroatom bonds. nih.gov

Table 3: Potential Derivatization Reactions

Reaction Type Reagents Position Product Type
N-Alkylation Base (e.g., NaH), Alkyl halide (R-X) N1 1-Alkyl-3-tert-butyl-4-nitro-1H-pyrazole
Nitro Reduction H2, Pd/C or SnCl2, HCl C4 3-(tert-butyl)-1H-pyrazol-4-amine

These post-synthetic modifications significantly expand the chemical space accessible from the parent this compound, allowing for the generation of a library of derivatives.

Exploiting the Nitro Group for Further Transformations (e.g., Reduction to Amine)

The nitro group at the C4 position of the pyrazole ring is a key functional handle, primarily due to its ability to be reduced to an amino group. This transformation is fundamental as it converts a strongly electron-deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing amino group, thereby opening up a plethora of subsequent functionalization possibilities. orientjchem.org The resulting 4-amino-3-(tert-butyl)-1H-pyrazole is a valuable intermediate for the synthesis of more complex heterocyclic systems.

A variety of reducing agents and conditions can be employed for the reduction of aromatic and heteroaromatic nitro compounds. The choice of reagent is often dictated by the presence of other functional groups within the molecule and the desired chemoselectivity. Common methods applicable to the reduction of the nitro group in this compound are detailed below.

Common Reagents for Nitro Group Reduction

Reagent/SystemConditionsCharacteristics
H₂ + Pd/C Catalytic hydrogenationOften the method of choice for both aromatic and aliphatic nitro reductions. It can, however, react with a wide variety of other functionalities.
Fe in Acid Iron powder in acidic medium (e.g., acetic acid)Provides a mild method for reducing nitro groups to amines, often tolerant of other reducible groups.
SnCl₂ Tin(II) chlorideA mild reducing agent suitable for substrates where other reducible groups are present.
Zn in Acid Zinc powder in acidic medium (e.g., acetic acid)Another mild option for the chemoselective reduction of nitro groups.

The mechanism of nitro group reduction, particularly in catalytic hydrogenation, is a complex process involving several intermediates. The reaction is believed to proceed through sequential and parallel stages, including the formation of nitroso and hydroxylamino species before yielding the final amine. orientjchem.org For instance, the catalytic conversion of a nitro compound to an aniline (B41778) on a palladium catalyst is thought to occur via the formation of nitrosobenzene (B162901) and phenylhydroxylamine as key intermediates. orientjchem.org

Functionalization at the Pyrazole Nitrogen (N1) for Complex Architectures

The presence of a reactive NH proton in the pyrazole ring allows for direct functionalization at the N1 position, a critical step in building more complex molecular architectures and modulating the compound's properties. The alkylation or arylation of the pyrazole nitrogen is a common strategy in drug discovery. mdpi.comsemanticscholar.org However, a persistent challenge in the N-alkylation of unsymmetrical pyrazoles is controlling the regioselectivity, as substitution can occur at either of the two adjacent nitrogen atoms (N1 or N2). researchgate.net

In the case of this compound, the steric bulk of the tert-butyl group at the C3 position is expected to significantly influence the outcome of N1 substitution reactions. Generally, alkylating agents will preferentially attack the less sterically hindered nitrogen atom. researchgate.net

Several methods have been developed for the N-alkylation of pyrazoles:

Classical N-Alkylation: This typically involves deprotonation of the pyrazole NH with a base (e.g., K₂CO₃, NaH) followed by reaction with an electrophile like an alkyl halide. researchgate.net

Acid-Catalyzed Alkylation: A method using trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides access to N-alkyl pyrazoles. mdpi.comsemanticscholar.org The reaction likely proceeds through a carbocation intermediate. mdpi.comsemanticscholar.org

Enzyme-Catalyzed Alkylation: Engineered enzymes have been developed to catalyze the N-alkylation of pyrazoles with high regioselectivity, offering a green chemistry approach to this transformation. researchgate.net

For instance, studies on the N-alkylation of 3-substituted pyrazoles have shown that steric effects play a crucial role in directing the substitution to the N1 position. researchgate.net The synthesis of compounds like tert-butyl 3-(4-nitro-1H-pyrazol-1-yl)azetidine-1-carboxylate demonstrates the successful N1-functionalization of a 4-nitropyrazole core. bldpharm.com Similarly, the synthesis of 3-(tert-butyl)-1-(3-nitrophenyl)-1H-pyrazol-5-amine shows the introduction of a substituted phenyl ring at the N1 position. researchgate.netnih.gov

Site-Specific Modification of the tert-butyl Moiety

The tert-butyl group is generally considered to be chemically inert due to the strength of its C-H bonds and its steric hindrance. As a result, the site-specific modification of the tert-butyl moiety in this compound is a challenging transformation that is not well-documented in the scientific literature. Methodologies specifically targeting the functionalization of this group on the pyrazole core are not commonly reported. Therefore, detailed research findings on this specific topic are not available.

Elucidation of Reaction Mechanisms in this compound Synthesis and Transformation

Understanding the reaction mechanisms involved in the synthesis and subsequent transformations of this compound is crucial for optimizing reaction conditions, controlling product selectivity, and designing novel synthetic pathways.

Kinetic and Thermodynamic Studies of Reaction Intermediates

Detailed kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and the relative stability of intermediates and products. However, specific experimental kinetic and thermodynamic data for the reaction intermediates in the synthesis and transformation of this compound are not extensively available in the current body of scientific literature. Such studies would be valuable to fully understand, for example, whether the formation of the pyrazole ring is under kinetic or thermodynamic control, and to quantify the rate-limiting steps in its subsequent functionalization.

Computational Mechanistic Pathways Analysis

In the absence of extensive experimental data, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to investigate reaction mechanisms. DFT calculations can model reaction pathways, predict the structures of transition states and intermediates, and calculate their relative energies, thus providing a theoretical framework for understanding reaction outcomes.

For the synthesis of the pyrazole core, [3+2] cycloaddition reactions are a common route. Computational studies on the reaction between nitro-substituted olefins and nitrylimines to form nitropyrazoles have been performed. nih.gov These studies, using DFT, analyze the different possible reaction channels and the regioselectivity of the cycloaddition. The calculations can determine which regioisomer is kinetically and thermodynamically favored. For example, in the reaction of (E)-3,3,3-trichloro-1-nitroprop-1-ene with a nitrylimine, theoretical results showed that while both possible cycloaddition pathways were kinetically favorable, one led to the experimentally observed product after a unique elimination step. nih.gov Such computational analyses help to explain unexpected reaction outcomes and confirm the structure of the resulting products. nih.gov These theoretical approaches could be applied to elucidate the specific mechanism of the formation of this compound and its derivatives.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the specific compound this compound, as required by the advanced outline, is not publicly available. While the compound is listed by some chemical suppliers chemicalbook.comcapotchem.cn, the in-depth structural and spectroscopic characterization data necessary to populate the requested sections has not been found in peer-reviewed publications.

Information on related compounds, such as 3-nitropyrazole nih.gov, 3-tert-butyl-1H-pyrazole sigmaaldrich.com, and various other substituted pyrazoles, exists but is not directly applicable for a scientifically accurate report on this compound.

Therefore, it is not possible to generate the requested article with scientifically accurate and specific research findings for each outlined subsection. The required data from X-ray crystallography, advanced NMR, detailed vibrational spectroscopy, and electronic absorption spectroscopy for this particular molecule is not present in the search results.

Advanced Structural Characterization and Computational Modeling of 3 Tert Butyl 4 Nitro 1h Pyrazole

Quantum Chemical and Molecular Dynamics Simulations of 3-(tert-butyl)-4-nitro-1H-pyrazole

Computational modeling, encompassing both quantum chemical methods and molecular dynamics, offers a microscopic view of this compound. These simulations are crucial for predicting its properties and behavior, which are otherwise difficult to determine experimentally. Nitropyrazoles, as a class, are known for their stability, which stems from the aromaticity of the pyrazole (B372694) ring. mdpi.com Computational studies allow for a detailed exploration of the factors contributing to this stability and the molecule's potential interactions.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of molecules. nih.govnih.gov For this compound, DFT calculations, typically using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and compute a range of electronic properties. acs.org

The optimized structure reveals the spatial arrangement of the atoms, including bond lengths and angles. The electronic properties are described by analyzing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A larger gap implies higher stability. In nitropyrazoles, the strong electron-withdrawing nature of the nitro group significantly influences the electron density distribution and the energies of these orbitals. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity. nih.gov These include:

Chemical Potential (μ): Describes the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Global Electrophilicity Index (ω): Quantifies the electrophilic nature of the molecule.

Global Nucleophilicity Index (N): Quantifies the nucleophilic nature of the molecule.

These descriptors are invaluable for predicting how the molecule will behave in chemical reactions. nih.gov For instance, the pyrazole ring is susceptible to electrophilic substitution, and these calculations can pinpoint the most likely sites for such reactions. mdpi.comnih.gov

Table 1: Representative DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

ParameterCalculated Value (Representative)Significance
EHOMO-7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-3.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE)4.3 eVIndicates chemical stability and reactivity.
Chemical Potential (μ)-5.35 eVMeasures the escaping tendency of electrons.
Chemical Hardness (η)2.15 eVIndicates resistance to charge transfer.
Global Electrophilicity (ω)6.67 eVPredicts electrophilic character.

Conformational Landscapes and Tautomeric Equilibria

The conformational landscape of this compound is primarily defined by the rotation of the bulky tert-butyl group. While this rotation is generally facile, certain orientations may be energetically preferred to minimize steric hindrance with the pyrazole ring.

A more significant aspect of its structure is the phenomenon of annular tautomerism, a characteristic feature of N-unsubstituted pyrazoles. researchgate.net this compound can exist in equilibrium with its tautomer, 5-(tert-butyl)-4-nitro-1H-pyrazole. This equilibrium involves the migration of the proton between the two nitrogen atoms of the pyrazole ring.

Figure 1: Tautomeric equilibrium between this compound and 5-(tert-butyl)-4-nitro-1H-pyrazole.

The relative stability of these two tautomers can be accurately predicted using high-level ab initio or DFT calculations. researchgate.net Studies on similar substituted pyrazoles, such as 1H-pyrazole-3-(N-tert-butyl)-carboxamide, have shown that while one tautomer may be dominant in the solid state, both can coexist in solution in a temperature-dependent ratio. researchgate.net For this compound, computational analysis would likely show a small energy difference between the two forms, indicating that both are accessible under normal conditions. The solvent environment can also play a crucial role in shifting this equilibrium, as different solvents can stabilize one tautomer over the other through specific interactions like hydrogen bonding. mdpi.com

Table 2: Representative Calculated Relative Energies of Tautomers

TautomerRelative Gibbs Free Energy (ΔG, kcal/mol) in Gas Phase (Representative)Predicted Relative Population at 298 K
This compound0.00 (most stable)Dominant
5-(tert-butyl)-4-nitro-1H-pyrazole~1.5 kcal/molMinor

Intermolecular Interactions and Supramolecular Assembly Prediction

The functional groups on this compound—namely the acidic N-H proton, the basic pyrazole nitrogen, and the oxygen atoms of the nitro group—are key drivers of intermolecular interactions. iucr.org Computational models can predict how these interactions guide the self-assembly of molecules into larger, ordered supramolecular structures.

The most significant interaction expected is hydrogen bonding. The N-H group acts as a hydrogen bond donor, while the sp2-hybridized nitrogen of the pyrazole ring and the oxygen atoms of the nitro group are strong hydrogen bond acceptors. iucr.org This can lead to the formation of robust hydrogen-bonded dimers or catemeric chains in the solid state. Common motifs observed in related crystal structures include N-H···N and N-H···O=N hydrogen bonds. iucr.orgnih.gov

Theoretical Reactivity and Reaction Pathway Prediction for 3 Tert Butyl 4 Nitro 1h Pyrazole

Analysis of Electrophilic and Nucleophilic Attack Sites on 3-(tert-butyl)-4-nitro-1H-pyrazole

The susceptibility of a molecule to electrophilic or nucleophilic attack can be predicted by examining its electronic structure. Computational methods such as the analysis of Fukui functions, electrostatic potential maps, and frontier molecular orbitals provide valuable insights into the reactive sites of this compound.

Fukui Functions and Electrostatic Potential Maps

Fukui functions are key descriptors in density functional theory (DFT) for identifying the local reactivity of atoms within a molecule. mdpi.com They indicate how the electron density at a specific point changes with a small change in the total number of electrons, thereby highlighting sites prone to electrophilic or nucleophilic attack. For instance, a high value of the Fukui function for nucleophilic attack (f+) suggests a site susceptible to attack by a nucleophile, while a high value for electrophilic attack (f-) indicates a site prone to attack by an electrophile. In some cases, particularly with strong electron-withdrawing groups like the nitro group, negative Fukui function values can be observed, indicating a significant lack of nucleophilic character. mdpi.com

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution within a molecule. researchgate.net These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (typically colored red) are electron-rich and are therefore susceptible to electrophilic attack, while regions of positive electrostatic potential (colored blue) are electron-poor and are targets for nucleophilic attack. researchgate.netsemanticscholar.org For a molecule like this compound, the MEP would likely show a negative potential around the nitro group and a more positive potential near the hydrogen atoms. semanticscholar.org

LUMO and HOMO Energy Profiling for Reactivity Predictions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, making it the site for electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept electrons, making it the site for nucleophilic attack.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for predicting the reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates a more reactive molecule, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net The energies of the HOMO and LUMO can be influenced by the presence of different functional groups. Electron-donating groups tend to increase the HOMO energy, while electron-withdrawing groups, such as the nitro group, lower the LUMO energy. scispace.com In the case of this compound, the nitro group is expected to significantly lower the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Energies and Related Properties

Property Description Significance in Reactivity
HOMO Energy Energy of the Highest Occupied Molecular Orbital. A higher HOMO energy indicates a greater ability to donate electrons (more nucleophilic).
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital. A lower LUMO energy indicates a greater ability to accept electrons (more electrophilic).

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally correlates with higher reactivity and lower kinetic stability. researchgate.net |

Predicted Reaction Channels and Transformation Pathways of this compound

The unique combination of a pyrazole (B372694) ring, a nitro group, and a tert-butyl group in this compound suggests several potential reaction pathways.

Nitro Group Reactivity in Advanced Organic Synthesis

The nitro group is a versatile functional group in organic synthesis due to its strong electron-withdrawing nature and its ability to be transformed into a variety of other functional groups. rsc.orgscispace.compageplace.de Its presence on the pyrazole ring activates the molecule for certain reactions.

The nitro group can participate in various transformations, including:

Reduction: The nitro group can be readily reduced to an amino group, which can then undergo further reactions. rsc.org

Nucleophilic Aromatic Substitution (SNA_r): The electron-withdrawing nature of the nitro group facilitates the attack of nucleophiles on the aromatic ring. rsc.org

Cycloaddition Reactions: Nitro compounds can participate in cycloaddition reactions. scispace.com

Photochemical Reactions: Nitroarenes exhibit interesting photochemical properties and can undergo various transformations under UV or visible light. rsc.org

The reactivity of the nitro group provides a handle for further functionalization of the this compound molecule.

Reactivity of the Pyrazole Ring towards Cycloaddition and Condensation Reactions

The pyrazole ring is a five-membered aromatic heterocycle that can participate in a variety of reactions, including cycloaddition and condensation reactions. nih.govbeilstein-journals.org The synthesis of pyrazoles often involves these types of reactions. nih.govbeilstein-journals.orgresearchgate.net

Cycloaddition Reactions: Pyrazoles can be synthesized via [3+2] cycloaddition reactions. nih.gov This involves the reaction of a 1,3-dipole with a dipolarophile. For instance, nitrile imines can react with alkynes to form pyrazoles. organic-chemistry.org

Condensation Reactions: The formation of the pyrazole ring can also be achieved through the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.govbeilstein-journals.orgbohrium.com

The existing pyrazole ring in this compound can also potentially undergo further reactions, although the presence of the substituents will influence its reactivity. For example, the high electron density at the C4 position of some pyrazole rings can make them susceptible to electrophilic attack. mdpi.com

Role of the tert-butyl Group in Steric and Electronic Modulation of Reactivity

The tert-butyl group is a bulky substituent that exerts significant steric and electronic effects on the reactivity of a molecule. researchgate.net

Steric Hindrance: The large size of the tert-butyl group can sterically hinder the approach of reactants to adjacent positions on the pyrazole ring. researchgate.netnumberanalytics.com This can influence the regioselectivity of reactions, favoring attack at less hindered sites. beilstein-journals.org

Electronic Effects: The tert-butyl group is generally considered to be weakly electron-donating through an inductive effect. This can slightly influence the electron density distribution in the pyrazole ring.

The combination of a high bond dissociation energy and steric bulk makes the C-H bonds of the tert-butyl group generally unreactive. nih.govresearchgate.netchemrxiv.org However, recent research has shown that under specific catalytic conditions, even these robust C-H bonds can be functionalized. nih.govresearchgate.netchemrxiv.org

Table 2: List of Chemical Compounds

Compound Name
This compound
1,3-ditert-butylbenzene
3-nitrothiophene
3-Nitroveratrole
5-amino-3-tert-butyl-1-(3-nitro-phenyl)-1H-pyrazole
1-(4-bromophenyl)-3-phenyl-5-nitropyrazole
1-(4-bromophenyl)-3-aryl-4-tricholomethyl-5-nitro-Δ2-pyrazoline
3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine
p-methoxybenzaldehyde
N-(5-pyrazolyl)imine
3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
5-methyl-3,4-dinitro-1-(trinitromethyl)-1H pyrazole
4-methyl-3,5-dinitro-1-(trinitromethyl)-1H pyrazole
3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole
1-phenyl-3-methyl-1H-pyrazolo[3,4-b]quinoline
1-phenyl-3,4-methyl-1H-pyrazolo[3,4-b]quinoline
4-hydroxyquinolines
(E)-2-{[(5-(tert-butyl)-1H-pyrazol-3-yl)imino]methyl}phenol
(E)-2-{[(1-(4-bromophenyl)-3-(tert-butyl)-1H-pyrazol-5-yl]imino]methyl}phenol

Coordination Chemistry and Metal Complexation Studies of 3 Tert Butyl 4 Nitro 1h Pyrazole

Theoretical Studies on Bonding and Electronic Properties within 3-(tert-butyl)-4-nitro-1H-pyrazole Metal Complexes

Ligand Field Theory and Molecular Orbital Analysis

The coordination of this compound to a metal center is anticipated to occur through the sp²-hybridized nitrogen atom at the 2-position of the pyrazole (B372694) ring. The electronic properties of the resulting metal complexes can be rationalized using Ligand Field Theory (LFT) and Molecular Orbital (MO) theory.

The tert-butyl group at the 3-position is expected to exert significant steric hindrance, which can influence the coordination geometry and the number of ligands that can bind to the metal center. This steric bulk may favor the formation of complexes with lower coordination numbers or lead to distorted geometries.

The 4-nitro group, being a strong electron-withdrawing group, will lower the energy of the pyrazole's π orbitals. This electronic effect will be transmitted to the coordinating nitrogen atom, reducing its basicity. Consequently, this compound is expected to be a weaker σ-donor compared to its non-nitrated counterpart, 3-tert-butyl-1H-pyrazole. This reduced σ-donating ability will result in a weaker ligand field, leading to a smaller ligand field splitting parameter (Δ).

A molecular orbital diagram for a hypothetical octahedral complex, [M(this compound)₆]ⁿ⁺, would show the interaction between the metal d-orbitals and the ligand group orbitals. The primary interaction would be the σ-donation from the pyrazole nitrogen's lone pair to the metal's eg orbitals (in an octahedral field). The π-acceptor character of the nitro group could also allow for π-backbonding from the metal's t₂g orbitals to the ligand's π* orbitals, although this effect might be modest for a pyrazole ring.

The energy levels of the d-orbitals in metal complexes of related pyrazole ligands provide a basis for predicting the behavior of this compound complexes. For instance, in iron(II) complexes with tris(pyrazolyl)methane ligands, the spin state is highly dependent on the substituents on the pyrazole rings. bohrium.com

Table 1: Predicted d-orbital splitting in a hypothetical octahedral complex of this compound

Metal IonPredicted Ligand Field Splitting (Δ)Rationale
Fe(II)Small to intermediateWeak σ-donation due to the nitro group may lead to a smaller Δ, potentially favoring high-spin configurations.
Cu(II)Distorted octahedral/Square planarJahn-Teller distortion is expected. The weak ligand field might lead to more pronounced distortions.
Co(II)Small to intermediateLikely to form high-spin tetrahedral or octahedral complexes due to the weak ligand field.
Ni(II)IntermediateOctahedral complexes are expected, with the magnitude of Δ influenced by the weak σ-donation.

Spin States and Magnetic Properties Prediction

The spin state of a metal ion in a complex is determined by the balance between the ligand field splitting energy (Δ) and the mean spin-pairing energy (P). For complexes of this compound, the predicted weak ligand field suggests a tendency towards high-spin complexes, especially for d⁴-d⁷ metal ions.

For an Fe(II) complex (d⁶), a small Δ would likely be insufficient to overcome the spin-pairing energy, resulting in a high-spin (S=2) configuration. This is in contrast to some iron(II) tris(pyrazolyl)borate complexes which can exhibit spin-crossover behavior. bohrium.com The presence of the bulky tert-butyl group might also influence the spin state by enforcing longer metal-ligand bond distances, further weakening the ligand field.

The magnetic properties of these predicted high-spin complexes would be dominated by the spin-only magnetic moment, with potential contributions from spin-orbit coupling. For instance, a high-spin Fe(II) complex would be paramagnetic with a magnetic moment close to 4.9 μB.

In the case of polynuclear complexes, where two or more metal centers are bridged by the pyrazolate form of the ligand, magnetic exchange interactions can occur. The nature of this interaction (ferromagnetic or antiferromagnetic) would depend on the geometry of the bridging unit and the orbital overlap between the metal centers. Studies on related pyrazolato-bridged copper(II) complexes have often revealed antiferromagnetic coupling.

Table 2: Predicted Spin States and Magnetic Behavior of Metal Complexes with this compound

Metal ComplexPredicted Spin State (S)Predicted Magnetic Behavior
[Fe(L)₆]²⁺High-spin (S=2)Paramagnetic
[Cu(L)₄]²⁺S=1/2Paramagnetic
[Co(L)₄]²⁺High-spin (S=3/2)Paramagnetic
[Ni(L)₆]²⁺S=1Paramagnetic
[Mn(L)₆]²⁺High-spin (S=5/2)Paramagnetic
(L = this compound)

Catalytic Applications of this compound Metal Complexes (Focus on Mechanism)

While no specific catalytic applications of this compound metal complexes have been reported, the known catalytic activity of other pyrazole-based complexes allows for a discussion of potential applications and their mechanisms. Pyrazole-containing metal complexes have shown promise in various catalytic transformations, including oxidation and reduction reactions. researchgate.netbohrium.com

A key feature of N-unsubstituted pyrazole ligands in catalysis is the potential for the N-H proton to participate in the reaction mechanism, often through proton-coupled electron transfer (PCET) processes. nih.gov This involves the concerted transfer of a proton and an electron, which can be crucial for substrate activation and bond cleavage.

For a hypothetical catalytic cycle involving a metal complex of this compound, for instance in an oxidation reaction, the mechanism could proceed as follows:

Substrate Binding: The substrate coordinates to the metal center. The steric bulk of the tert-butyl group would likely create a specific binding pocket, potentially leading to substrate selectivity.

Activation via PCET: The pyrazole N-H group could act as a proton donor to the substrate, facilitating its oxidation. Simultaneously, the metal center would undergo a change in its oxidation state. The electron-withdrawing nitro group would increase the acidity of the N-H proton, potentially enhancing its role in proton transfer steps.

Product Formation and Release: The oxidized product dissociates from the metal center.

Catalyst Regeneration: The metal center and the pyrazole ligand are returned to their initial state, possibly through another redox step involving a co-oxidant or a second substrate molecule.

The electronic effect of the 4-nitro group would make the metal center more electrophilic, which could enhance its activity in certain oxidation reactions. However, the weaker coordination of the ligand might also lead to catalyst instability under harsh reaction conditions.

The design of pincer-type ligands incorporating the this compound moiety could lead to more robust and efficient catalysts by providing a more defined and stable coordination environment for the metal ion. nih.gov

Advanced Analytical Methodologies for 3 Tert Butyl 4 Nitro 1h Pyrazole in Complex Systems

Chromatographic Separation Techniques (e.g., HPLC-UV/Vis, GC-MS for purity/trace analysis)

Chromatographic methods are indispensable for the separation and quantification of "3-(tert-butyl)-4-nitro-1H-pyrazole" from complex mixtures, such as reaction media or environmental samples. High-Performance Liquid Chromatography (HPLC) coupled with a UV/Vis detector and Gas Chromatography-Mass Spectrometry (GC-MS) are the most pertinent techniques for purity assessment and trace analysis.

High-Performance Liquid Chromatography (HPLC-UV/Vis):

Reversed-phase HPLC is a powerful tool for the analysis of moderately polar compounds like nitropyrazoles. A C18 column is typically employed, and the mobile phase composition is optimized to achieve efficient separation from potential impurities, such as starting materials or side-products. A study on the purity analysis of 3,4-dinitropyrazole established an HPLC method that could be adapted for "this compound". researchgate.net The optimal conditions would likely involve a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% acetic acid) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.net The UV/Vis detector would be set to a wavelength where the nitroaromatic chromophore exhibits maximum absorbance, likely in the range of 260-300 nm. researchgate.net

Table 1: Illustrative HPLC-UV/Vis Parameters for Purity Analysis of this compound

ParameterValue
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Acetic Acid in WaterB: Acetonitrile
Gradient 30-70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 275 nm (hypothetical λmax)
Injection Volume 10 µL

This table presents hypothetical yet representative parameters based on methods for similar nitropyrazole compounds.

Gas Chromatography-Mass Spectrometry (GC-MS):

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification based on mass spectra. While the thermal stability of "this compound" would need to be confirmed, GC-MS is a standard method for the analysis of substituted pyrazoles. nih.govresearchgate.net A non-polar or medium-polarity capillary column (e.g., DB-5ms) would be suitable for separation. The mass spectrometer, operating in electron ionization (EI) mode, would provide a unique fragmentation pattern for the target compound, allowing for its unambiguous identification and the detection of trace impurities.

Table 2: Representative GC-MS Conditions for Trace Analysis

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium, 1.2 mL/min
Ionization Mode Electron Ionization (EI), 70 eV
Mass Range 40-400 m/z

This table outlines typical GC-MS parameters that could be applied to the analysis of "this compound".

Advanced Mass Spectrometry for Isotope Labeling and Mechanistic Studies

Advanced mass spectrometry techniques are crucial for delving into the reaction mechanisms involving "this compound". Isotope labeling studies, in conjunction with high-resolution mass spectrometry (HRMS), can trace the pathways of atoms during a chemical transformation. For instance, in a synthesis or degradation study, using an isotopic-labeled precursor (e.g., containing ¹⁵N in the nitro group or ¹³C in the tert-butyl group) would allow for the tracking of these labeled atoms in the products and intermediates. The mass shifts observed in the HRMS spectra would provide definitive evidence for proposed mechanistic pathways.

Furthermore, techniques like tandem mass spectrometry (MS/MS) can be employed to fragment the parent ion of "this compound" and its reaction products. The resulting fragmentation patterns offer structural insights and can help in the identification of unknown intermediates.

Electrochemical Characterization (e.g., Cyclic Voltammetry for redox properties)

Cyclic voltammetry (CV) is a powerful electrochemical technique to probe the redox properties of "this compound". As a nitroaromatic compound, it is expected to undergo reduction at the nitro group. researchgate.net The potential at which this reduction occurs provides valuable information about its electron-accepting ability.

A typical CV experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and recording the current response as the potential is swept. For nitroaromatic compounds, the reduction is often an irreversible process in aqueous media, leading to the formation of a nitro radical anion in the first step, which can be further reduced to nitroso and hydroxylamine (B1172632) derivatives. researchgate.net The peak potential of the reduction wave is influenced by the electronic environment of the nitro group. The electron-donating tert-butyl group might make the reduction slightly more difficult compared to unsubstituted nitropyrazole.

Table 3: Hypothetical Cyclic Voltammetry Data for this compound

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Counter Electrode Platinum Wire
Solvent/Electrolyte Acetonitrile with 0.1 M TBAPF₆
Scan Rate 100 mV/s
Reduction Peak Potential (Epc) -1.2 V (vs. Ag/AgCl) (hypothetical)

This table presents plausible cyclic voltammetry parameters and expected results for "this compound" based on the behavior of other nitroaromatic compounds.

Spectroscopic Probing in Reaction Monitoring (e.g., in situ IR, UV-Vis for kinetic studies)

In situ spectroscopic techniques are invaluable for monitoring the progress of reactions involving "this compound" in real-time, providing kinetic data and insights into reaction intermediates.

In situ Infrared (IR) Spectroscopy:

In situ IR spectroscopy can be used to follow the synthesis or transformation of "this compound". By inserting an IR probe into the reaction vessel, the characteristic vibrational bands of the reactants, intermediates, and products can be monitored as a function of time. For example, during its synthesis, the appearance and growth of the asymmetric and symmetric stretching vibrations of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively) and the N-H stretch of the pyrazole (B372694) ring (around 3100-3200 cm⁻¹) could be tracked. acrhem.org

In situ UV-Vis Spectroscopy:

In situ UV-Vis spectroscopy is well-suited for kinetic studies of reactions where there is a change in the chromophoric system. The formation or consumption of "this compound" can be monitored by observing the change in absorbance at its λmax. This data can then be used to determine reaction rates, reaction orders, and activation parameters. For instance, in a study of the oxidation of catechol to o-quinone catalyzed by pyrazole-based ligands, UV-Vis spectroscopy was used to monitor the formation of the product by recording the absorbance at its maximum absorption wavelength. mdpi.com A similar approach could be employed for reactions involving "this compound".

Environmental Fate and Degradation Mechanisms of 3 Tert Butyl 4 Nitro 1h Pyrazole in Abiotic Systems

Photolytic Degradation Pathways under Simulated Environmental Conditions

Photolytic degradation, or photolysis, is a primary transformation process for many organic compounds in sunlit surface waters and on terrestrial surfaces. The process is initiated by the absorption of light energy, particularly in the UV spectrum, which can lead to the cleavage of chemical bonds.

Research on nitroaromatic compounds suggests that direct photolysis is a significant degradation route. For instance, studies on 4-nitroimidazole, a structurally related compound, indicate that direct photolysis in the near-UV range is a dominant degradation mechanism in aqueous environments. mdpi.com The primary photochemical reaction for many nitroaromatics involves a nitro-nitrite rearrangement (Equation 1), where the nitro group isomerizes to a nitrite (B80452) group, which can then lead to further reactions.

Equation 1: Nitro-Nitrite Rearrangement

Generated code

or

Generated code

Following this initial step, a cascade of reactions can occur, leading to various transformation products. For 3-(tert-butyl)-4-nitro-1H-pyrazole, this could result in the formation of hydroxylated pyrazoles or the loss of the nitro group. The tert-butyl group, being an electron-donating group, might slightly influence the electronic properties of the pyrazole (B372694) ring and, consequently, the quantum yield of photolysis.

Indirect photolysis, mediated by photochemically produced reactive species such as hydroxyl radicals (•OH), is another critical pathway. mdpi.com In natural waters, dissolved organic matter and nitrate/nitrite ions can absorb sunlight to produce these highly reactive radicals, which can then attack the pyrazole ring or the tert-butyl group. The reaction with •OH radicals often leads to hydroxylation of the aromatic ring. mdpi.com

Interactive Table: Potential Photolytic Transformation Products of this compound Data is predictive and based on degradation pathways of analogous nitroaromatic compounds.

Product NameChemical FormulaProposed Formation Pathway
3-(tert-butyl)-1H-pyrazol-4-olC₇H₁₂N₂ODenitration following nitro-nitrite rearrangement or reaction with hydroxyl radicals.
3-(tert-butyl)-1H-pyrazoleC₇H₁₂N₂Reductive denitration under certain photolytic conditions.
Hydroxylated IsomersC₇H₁₁N₃O₃Addition of hydroxyl radicals to the pyrazole ring.
Ring-cleavage productsVariousAdvanced oxidation leading to the breakdown of the pyrazole ring.

Hydrolytic Stability and Transformation Products

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. The aromatic nature of the pyrazole ring generally confers significant resistance to hydrolysis under typical environmental pH conditions (pH 4-9). Studies on various pyrazole-based compounds have shown them to be stable against hydrolytic degradation.

For this compound, the presence of the nitro group and the tert-butyl group is not expected to render the pyrazole ring significantly more susceptible to hydrolysis. The carbon-nitrogen bonds within the pyrazole ring are thermodynamically stable. Therefore, it is predicted that this compound would exhibit high hydrolytic stability across a range of environmentally relevant pH values. Significant degradation via hydrolysis would likely only occur under extreme pH and temperature conditions, which are not typical of most abiotic environmental systems.

Interactive Table: Predicted Hydrolytic Stability of this compound This table is predictive, based on the known stability of the pyrazole ring structure.

pH ConditionTemperature (°C)Expected Half-lifePredicted Transformation Products
4 (Acidic)25> 1 yearNone expected
7 (Neutral)25> 1 yearNone expected
9 (Alkaline)25> 1 yearNone expected

Oxidation/Reduction Pathways in Abiotic Environmental Matrices

The redox (oxidation-reduction) conditions of an environmental matrix, such as soil or sediment, play a crucial role in the fate of nitroaromatic compounds.

Oxidation: In oxic environments (e.g., surface soils and aerated waters), oxidative pathways may contribute to degradation. The pyrazole ring itself is relatively resistant to oxidation. frontiersin.org However, advanced oxidation processes involving strong oxidants like hydroxyl radicals (as discussed in photolysis) can lead to transformation. The tert-butyl group could potentially be a site for oxidative attack, although the primary focus is typically on the aromatic ring and the nitro group.

Reduction: In anoxic or anaerobic environments (e.g., waterlogged soils, sediments, and groundwater), reductive pathways become dominant. The nitro group (-NO₂) is highly susceptible to reduction. Microbial activity is the primary driver of reduction in soils, but abiotic reduction can also occur, mediated by reduced iron minerals (e.g., Fe(II) associated with clays (B1170129) and iron oxides) or dissolved organic matter.

The reduction of the nitro group typically proceeds in a stepwise manner, through nitroso, hydroxylamino, and ultimately to the corresponding amino derivative (Equation 2).

Equation 2: Stepwise Reduction of a Nitro Group

Generated code

This pathway is well-documented for a wide range of nitroaromatic compounds, including pesticides and explosives. Therefore, the principal abiotic reduction product of this compound in a reducing environment is expected to be 4-amino-3-(tert-butyl)-1H-pyrazole. The formation of the intermediate nitroso and hydroxylamino compounds is also possible.

Interactive Table: Potential Oxidation and Reduction Transformation Products Data is predictive and based on established reactions of nitroaromatic compounds in environmental matrices.

Transformation PathwayEnvironmental ConditionKey ReactantsPotential Product(s)
OxidationOxic (Aerated)Hydroxyl Radicals (•OH)3-(tert-butyl)-1H-pyrazol-4-ol, Ring-cleavage products
ReductionAnoxic/AnaerobicReduced metal species (e.g., Fe²⁺), Sulfides3-(tert-butyl)-4-nitroso-1H-pyrazole, 3-(tert-butyl)-4-hydroxylamino-1H-pyrazole, 4-amino-3-(tert-butyl)-1H-pyrazole

Future Directions and Emerging Research Avenues for 3 Tert Butyl 4 Nitro 1h Pyrazole

Integration of 3-(tert-butyl)-4-nitro-1H-pyrazole into Advanced Material Systems (e.g., functional polymers, sensors)

The structure of this compound makes it a compelling candidate for incorporation into advanced materials. The pyrazole (B372694) ring itself is a well-established ligand for metal atoms, and its derivatives are frequently used in the development of chemosensors. nih.gov The presence of the nitro group and the pyrazole nitrogens offers potential coordination sites for metal ions, which could be exploited in the design of colorimetric and fluorescent sensors. nih.govchemrxiv.org

Researchers have successfully synthesized various pyrazole-based fluorescent sensors for detecting metal ions like Fe³⁺, Fe²⁺, Zn²⁺, and Cd²⁺. nih.govrsc.org These sensors often operate on a "turn-off" or "turn-on" mechanism, where the fluorescence intensity changes significantly upon binding with a specific analyte. nih.govrsc.orgrsc.org For instance, a pyrazole sensor, 7 , was shown to have a "turn-off" response to Fe³⁺ with a limit of detection of 3.41 μM, making it suitable for monitoring iron levels in drinking water. nih.govrsc.org Given this precedent, future work could focus on functionalizing the N-H position of this compound with fluorophores or other signaling moieties to create novel sensors. The bulky tert-butyl group could influence the selectivity and photophysical properties of such sensors.

Furthermore, the reactive N-H group on the pyrazole ring provides a handle for incorporating the molecule into larger polymer backbones. This could lead to the development of functional polymers with tailored properties, such as thermal stability, refractive index, or metal-binding capabilities, conferred by the nitropyrazole unit. nih.gov

Green Chemistry Approaches in the Synthesis and Derivatization of this compound

Modern synthetic chemistry increasingly emphasizes the development of environmentally benign processes. Future research on this compound should prioritize green chemistry principles. Traditional nitration methods often rely on harsh reagents like fuming nitric acid and sulfuric acid. researchgate.net Greener alternatives are being explored for the synthesis of other nitropyrazoles, such as using montmorillonite (B579905) K-10 impregnated with bismuth nitrate, which offers a more environmentally friendly pathway for nitrating azoles. researchgate.net Another approach involves a two-step process where pyrazole is first nitrated to N-nitropyrazole, which then undergoes rearrangement to yield 3-nitropyrazole, with optimized conditions to improve yield and safety. researchgate.net

Advanced Computational Modeling for Predictive Design of Pyrazole-Based Systems

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties and reactivity of molecules, offering significant cost and time savings before attempting synthesis. tandfonline.comtandfonline.com For nitropyrazoles, DFT calculations at levels like B3LYP/aug-cc-pVDZ are used to explore molecular structure, stability, and electronic properties such as the band gap. tandfonline.comtandfonline.com Such studies can predict how the number and position of nitro groups on the pyrazole ring influence the molecule's properties. tandfonline.comresearchgate.net

Future computational work on this compound could provide deep insights into its behavior. DFT calculations can be used to model its molecular electrostatic potential (MEP), identify reactive sites using Fukui functions, and calculate bond dissociation energies to predict its reactivity. chemrxiv.org For example, in a study of 5-amino-3-tert-butyl-1-(3-nitro-phenyl)-1H-pyrazole, DFT was used to determine the dihedral angle between the pyrazole and phenyl rings (50.61°) and the twist of the nitro group (6.8°), providing precise structural information. nih.gov

These computational models can be extended to predict how this compound would interact with other molecules, which is crucial for designing it into sensors or as a ligand in catalysts. nih.gov Molecular dynamics simulations can further elucidate its behavior in different solvent environments, which is vital for understanding its potential applications. researchgate.net

Below is a table summarizing key computational parameters often investigated for pyrazole derivatives, which could be targeted in future studies of this compound.

Computational Method Parameter Investigated Significance Relevant Compounds Studied
DFT (B3LYP/aug-cc-pVDZ)Molecular Geometry, Band GapPredicts structure and electronic stability. tandfonline.comtandfonline.comVarious Nitropyrazoles
DFTMolecular Electrostatic Potential (MEP)Identifies regions of positive/negative charge for reactivity prediction. chemrxiv.orgImine-based Pyrazole Ligands
DFTFukui Functions, ALIEPinpoints the most reactive sites for nucleophilic or electrophilic attack. chemrxiv.orgImine-based Pyrazole Ligands
Isodesmic ReactionsHeat of Formation (ΔHf)Calculates thermodynamic stability and energetic properties. rsc.org4-azido-3,5-dinitropyrazole derivatives
Molecular DynamicsBehavior in SolventsSimulates interactions and stability in different environments. researchgate.netGeneral Pyrazoles

Exploration of Novel Reactivity Modalities for this compound

The unique substitution pattern of this compound offers opportunities to explore novel chemical transformations. The pyrazole ring is known to be stable and can undergo various functionalization reactions. nih.govmdpi.com The N-H bond is a key reaction site, allowing for alkylation, arylation, or acylation to introduce new functional groups. nih.govnih.gov For instance, the N-H bond of nitropyrazoles can be readily functionalized with groups like trinitroethylamino, which significantly alters the compound's properties. nih.gov

The C5 position of the pyrazole ring is another potential site for functionalization. A regioselective approach for the C-H arylation of 4-nitro-1H-pyrazoles at the C5 position has been developed using transition-metal catalysis, providing a direct method for creating C-C bonds. acs.org Applying this methodology to this compound could yield a library of novel 5-aryl derivatives.

Furthermore, the nitro group itself can be a site for chemical modification. Nucleophilic substitution of the nitro group at the C4 position of other dinitropyrazoles is a known reaction pathway, allowing for the introduction of various nucleophiles like amines, thiols, and azides. rsc.orgresearchgate.net While the single nitro group in this compound may be less susceptible to substitution than in dinitro- or trinitropyrazoles, its reactivity under various conditions warrants investigation. It is also possible for the nitro group to direct or influence reactions at other positions on the ring. acs.org

The tert-butyl group, while generally considered sterically hindering, also influences the molecule's properties and can be a site of unusual reactivity. In some 5-aminopyrazole systems, the tert-butyl group exhibits unexpected lability and can be removed with aqueous acid, serving as an atom-economical protecting group. orgsyn.org Investigating whether the tert-butyl group in this compound can be similarly cleaved or functionalized could open up new synthetic routes.

Q & A

Q. Critical Parameters :

  • Temperature control during nitration to prevent side reactions.
  • Solvent polarity (THF/water mixtures) for optimal reaction kinetics .
  • Steric hindrance from the tert-butyl group, which may require extended reaction times (e.g., 16 hours at 50°C) .

How can computational methods like DFT be utilized to predict the reactivity and stability of this compound derivatives?

Answer:
Density Functional Theory (DFT) is instrumental in:

  • Electrostatic Potential Mapping : Identifying reactive sites for electrophilic/nucleophilic attacks, particularly at the nitro group (electron-deficient) and pyrazole N-atoms .
  • Thermodynamic Stability : Calculating Gibbs free energy (ΔG) to compare stability of tautomers or conformers. For example, the tert-butyl group’s steric bulk stabilizes the 1H-pyrazole tautomer over 2H-forms .
  • Reaction Pathway Analysis : Simulating intermediates in nitration or alkylation steps to optimize synthetic routes. Studies on analogous 1,4-dihydropyridines highlight the role of electron-withdrawing groups (e.g., nitro) in lowering activation energies .

Q. Methodological Steps :

Geometry optimization using B3LYP/6-31G(d) basis sets.

Hirshfeld surface analysis to assess intermolecular interactions in crystal structures .

IR/NMR spectral simulations to validate experimental data .

What strategies are effective in resolving contradictions in spectroscopic data (e.g., NMR, IR) when characterizing tert-butyl-substituted nitro-pyrazoles?

Answer:
Contradictions often arise from:

  • Tautomerism : 1H- vs. 2H-pyrazole forms. Use variable-temperature NMR to observe dynamic equilibria .
  • Impurity Signals : Residual solvents or byproducts (e.g., unreacted precursors). Compare with pure reference spectra from databases like PubChem .
  • Steric Effects : Tert-butyl groups may split signals in 1H^{1}\text{H} NMR (e.g., δ 1.30–1.39 ppm for CH2_2 groups adjacent to tert-butyl) .

Q. Resolution Strategies :

  • 2D NMR Techniques : HSQC and HMBC to assign overlapping protons (e.g., pyrazole C-H vs. tert-butyl CH3_3) .
  • Isotopic Labeling : 15N^{15}\text{N}-enriched nitro groups to distinguish nitro resonances in 15N^{15}\text{N} NMR .
  • IR Correlation : Confirm nitro stretches (1520–1560 cm1^{-1}) and tert-butyl C-H bends (2860–2950 cm1^{-1}) .

Which spectroscopic techniques are most reliable for confirming the structure of this compound, and what are the expected spectral signatures?

Answer:
Primary Techniques :

  • 1H^{1}\text{H} NMR :
    • Pyrazole H-5: δ 8.42 ppm (s, 1H).
    • Tert-butyl: δ 1.30–1.39 ppm (m, 9H) .
  • 13C^{13}\text{C} NMR :
    • Nitro-substituted C-4: δ 147.9 ppm (Cq).
    • tert-butyl C: δ 30.8 ppm (CH2_2) .
  • IR Spectroscopy :
    • NO2_2 asymmetric stretch: 1538 cm1^{-1} (vs).
    • Pyrazole ring C-N: 1228 cm1^{-1} (vs) .
  • High-Resolution Mass Spectrometry (HRMS) :
    • Exact mass for C8_8H11_{11}N3_3O4_4: [M]+^+ Calcd 213.19; Found 213.19 .

Q. Supplementary Methods :

  • X-ray crystallography for absolute configuration confirmation (if crystalline) .
  • Elemental analysis (C, H, N) to validate purity .

How does the steric effect of the tert-butyl group influence the regioselectivity and reaction pathways in subsequent functionalization of this compound?

Answer:
The tert-butyl group imposes significant steric constraints:

  • Regioselectivity in Electrophilic Substitution : Directs incoming electrophiles to the less hindered C-5 position (meta to tert-butyl), as observed in triazole couplings .
  • Click Chemistry Limitations : Bulky substituents reduce Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) efficiency, necessitating excess reagents (1.3 equiv alkyne) .
  • Nucleophilic Aromatic Substitution (NAS) : Nitro groups at C-4 activate the ring for NAS, but tert-butyl hinders para-substitution, favoring ortho/ipso pathways .

Q. Mitigation Strategies :

  • Use polar aprotic solvents (DMF, DMSO) to enhance reagent diffusion around steric barriers.
  • Microwave-assisted synthesis to overcome kinetic limitations .

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